molecular formula C11H14FNO2 B2706751 2-Fluoro-6-[(tetrahydrofuran-2-yl)methoxy]aniline CAS No. 1183643-73-3

2-Fluoro-6-[(tetrahydrofuran-2-yl)methoxy]aniline

Cat. No. B2706751
CAS RN: 1183643-73-3
M. Wt: 211.236
InChI Key: CLDDTKFHCQBWNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-6-[(tetrahydrofuran-2-yl)methoxy]aniline is a chemical compound with the molecular formula C11H14FNO2 . It has a molecular weight of 211.23 . This compound is used for research purposes.


Molecular Structure Analysis

The molecular structure of 2-Fluoro-6-[(tetrahydrofuran-2-yl)methoxy]aniline consists of a tetrahydrofuran ring attached to an aniline ring via a methoxy group . The aniline ring also has a fluorine atom attached to it .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-6-[(tetrahydrofuran-2-yl)methoxy]aniline are not fully detailed in the sources I found . The density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Fluorescence Studies and Sensor Development

Research on boronic acid derivatives, such as 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid, in alcohols using aniline as a quencher, has revealed insights into fluorescence quenching mechanisms. These studies utilize steady-state fluorescence measurements to understand the Stern–Volmer quenching dynamics, indicating potential applications of 2-Fluoro-6-[(tetrahydrofuran-2-yl)methoxy]aniline in developing fluorescence-based sensors and studying intermolecular interactions (H. S. Geethanjali et al., 2015).

Organic Synthesis and Medicinal Chemistry

The compound's utility in organic synthesis, particularly in creating fluoro-functionalized molecules, is significant. Studies have demonstrated its role in synthesizing 3-Fluoro-2-quinolones from anilines, showcasing the potential of such compounds in generating bioactive molecules with enhanced properties, such as increased metabolic stability or altered pharmacokinetic profiles (Ursula Mävers & M. Schlosser, 1996).

Docking and QSAR Studies

Docking and quantitative structure–activity relationship (QSAR) studies involving 2-fluoroaniline derivatives, like 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline, highlight the importance of fluoroaniline derivatives in drug discovery and design. These studies provide insights into the molecular interactions and conformational preferences that underpin the inhibitory activity of compounds against target proteins, suggesting that 2-Fluoro-6-[(tetrahydrofuran-2-yl)methoxy]aniline could serve as a valuable scaffold in medicinal chemistry (Julio Caballero et al., 2011).

Material Science and Polymer Chemistry

The synthesis and characterization of crystalline fluoro-functionalized imines indicate that compounds like 2-Fluoro-6-[(tetrahydrofuran-2-yl)methoxy]aniline could play a crucial role in developing new materials with desirable optical and electronic properties. These materials could find applications in nonlinear optical (NLO) devices, sensors, and other advanced technologies (Muhammad Ashfaq et al., 2022).

properties

IUPAC Name

2-fluoro-6-(oxolan-2-ylmethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c12-9-4-1-5-10(11(9)13)15-7-8-3-2-6-14-8/h1,4-5,8H,2-3,6-7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDDTKFHCQBWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=C(C(=CC=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-[(tetrahydrofuran-2-yl)methoxy]aniline

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